N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of benzoyl chloride to form 2-chlorobenzoyl chloride.
Coupling Reaction: The 2-chlorobenzoyl chloride is then reacted with 4-chloroaniline under controlled conditions to form the intermediate N-(4-chloro-2-(2-chlorobenzoyl)phenyl)amine.
Acetylation: The intermediate is further acetylated using acetic anhydride in the presence of a catalyst to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(2-chlorobenzoyl)-2-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4S/c1-30(28,29)16-9-6-14(7-10-16)12-21(26)25-20-11-8-15(23)13-18(20)22(27)17-4-2-3-5-19(17)24/h2-11,13H,12H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHKEKDNGIEIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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